4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Overview
Description
4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-2-aminobenzyl alcohol and isopropyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a catalyst such as triethylamine.
Cyclization: The key step in the synthesis is the cyclization reaction, where the aminobenzyl alcohol reacts with isopropyl isocyanate to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure consistent and efficient production.
Optimization of Reaction Parameters: Optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-carbaldehyde
- 4,4-Dimethyl-5-propan-2-yl-1,3-dioxolan-2-one
Uniqueness
4,4-Dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
89071-70-5 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,4-dimethyl-8-propan-2-yl-3H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-8(2)9-6-5-7-10-11(9)16-12(15)14-13(10,3)4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
BXNIAROTXAENNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)C(NC(=O)O2)(C)C |
Origin of Product |
United States |
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